Flindokalner - 187523-35-9

Flindokalner

Catalog Number: EVT-268175
CAS Number: 187523-35-9
Molecular Formula: C16H10ClF4NO2
Molecular Weight: 359.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 204352 is an activator of large-conductance calcium-activated potassium (BKCa) channels that increases BKCa currents in X. laevis oocytes expressing human BKCa in a calcium- and concentration-dependent manner. It decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) in vitro in CA1 rat neurons and in anesthetized rats when administered at doses ranging from 0.005 to 1 mg/kg. BMS 204352 (0.001 and 0.3 mg/kg) reduces infarct volume in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). It decreases edema in the ipsilateral hippocampus, thalamus, and adjacent cortex and time to find the platform in the Morris water maze in a rat model of fluid percussion-induced traumatic brain injury (TBI). BMS 204352 also reverses cortical hyperexcitability and reduces hyperactivity and grooming behaviors in the FmrI-/- mouse model of Fragile X syndrome. Formulations containing BMS 204352 have been used in the treatment of ischemic stroke.
Flindokalner, also known BMS-204352, is a neuroprotectant. It is an opener of large conductance and calcium-activated (Maxi-K) K(sup +) channels.
Source and Classification

Flindokalner belongs to the class of 3-fluorooxindole derivatives. These compounds are known for their ability to modulate voltage-gated potassium channels, specifically the Kv7 family of channels. This modulation can influence various physiological processes, making Flindokalner a candidate for therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .

Synthesis Analysis

The synthesis of Flindokalner involves several key steps:

  1. Initial Protection: The synthesis begins with the protection of 3-(trifluoromethyl)aniline as a tert-butyl carbamate.
  2. Lithiation and Condensation: The protected aniline is then lithiated using sec-butyllithium at low temperatures (-78 °C) and condensed with diethyl oxalate to yield a keto ester.
  3. Cyclization: Acid hydrolysis of the carbamate followed by cyclization leads to the formation of 6-(trifluoromethyl)isatin.
  4. Grignard Addition: A Grignard reagent is added to produce a 3-hydroxy-3-aryloxindole.
  5. Fluorination: The final step involves fluorination using diethylaminosulfur trifluoride (DAST) at low temperatures, followed by optical resolution to obtain the desired enantiomer .
Molecular Structure Analysis

Flindokalner has a complex molecular structure characterized by its oxindole framework, which includes:

  • Core Structure: The oxindole moiety is central to its activity.
  • Functional Groups: The presence of trifluoromethyl and fluoro groups enhances its pharmacological properties.

The chemical formula for Flindokalner is C16_{16}H14_{14}F3_3N2_2O, indicating a well-defined structure that contributes to its interaction with potassium channels .

Chemical Reactions Analysis

Flindokalner undergoes several significant chemical reactions during its synthesis:

  • Protection and Deprotection: The initial protection of amines and subsequent deprotection are critical for maintaining the integrity of reactive sites during synthesis.
  • Condensation Reactions: The formation of keto esters through condensation reactions is essential for constructing the oxindole framework.
  • Fluorination: The use of DAST for fluorination is notable for introducing fluorine atoms selectively at specific positions on the aromatic ring .
Mechanism of Action

Flindokalner acts primarily as a modulator of Kv7 potassium channels. Its mechanism involves:

  • Channel Activation: By binding to specific sites on the channel protein, Flindokalner enhances potassium ion conductance, leading to hyperpolarization of neuronal membranes.
  • Impact on M-current: This modulation affects the M-current, which plays a crucial role in regulating neuronal excitability and cardiac action potentials .
Physical and Chemical Properties Analysis

Flindokalner exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.29 g/mol.
  • Solubility: It is soluble in organic solvents such as dichloromethane, which facilitates its use in various chemical reactions.
  • Stability: The compound is stable under standard laboratory conditions but may require specific handling due to its reactive functional groups .
Applications

Flindokalner has potential applications in scientific research, particularly in:

  • Neuroscience: As a tool for studying neuronal excitability and synaptic transmission.
  • Cardiology: Its ability to modulate cardiac currents makes it relevant for investigating drug-induced arrhythmias and enhancing cardiac safety profiles during drug development.
  • Pharmacology: It serves as a lead compound for developing new therapeutics targeting Kv7 channels in various diseases .
Introduction to Flindokalner: Contextualizing Its Discovery and Development

Historical Development of Flindokalner as a Neuroprotective Agent

Flindokalner (development code BMS-204352) emerged from Bristol Myers Squibb's drug discovery program in the late 1990s as a potent potassium channel modulator intended for acute neuroprotection in stroke. The compound was strategically designed as a lipophilic molecule (molecular formula C₁₆H₁₀ClF₄NO₂, molecular weight 359.7 g/mol) to enhance blood-brain barrier penetration, a critical requirement for central nervous system efficacy [6] [7]. Its chemical structure features a chiral center producing the biologically active (3S)-enantiomer configuration that preferentially interacts with target channels. Preclinical investigations demonstrated promising neuroprotective properties, with Flindokalner significantly reducing cortical infarct volume in rodent stroke models through its dual action on potassium channels [7]. This compelling efficacy profile propelled the compound into human trials under the trademark MaxiPost™, representing one of several potassium channel openers investigated during an era of intense focus on neuroprotection for acute ischemic stroke. Despite demonstrating favorable safety and tolerability in Phase II studies involving stroke patients, Flindokalner failed to show superior efficacy compared to placebo in a definitive Phase III clinical trial, halting its development as a stroke therapeutic [7].

Table 1: Key Developmental Milestones for Flindokalner

PhaseKey FindingsReference
PreclinicalSignificant reduction in cortical infarct volume in rodent stroke models [7]
Phase ISafe and well-tolerated in healthy humans (0.001-0.2 mg/kg IV) without psychomotor effects [7]
Phase IIWell-tolerated in stroke patients (0.1-2 mg/kg IV within 48h post-stroke) [7]
Phase IIIFailed to demonstrate superior efficacy over placebo in acute stroke [7]

Rationale for Targeting Potassium Channels in Neuroprotection

The neuroprotective strategy underpinning Flindokalner's development centered on modulating potassium channels—specifically large-conductance calcium-activated potassium channels (BKCa) and voltage-gated Kv7 (KCNQ) channels. These channels serve as critical regulators of neuronal excitability and represent promising targets for interrupting the ischemic cascade [2] [4]. BKCa channels, characterized by their exceptionally large single-channel conductance (~300 pS), function as master regulators of membrane potential through their unique dual activation by both membrane depolarization and elevated intracellular calcium [2] [9]. During ischemic conditions, neurons experience pathological depolarization and toxic calcium influx, creating a permissive environment for BKCa channel activation. Pharmacological enhancement of this endogenous braking mechanism via channel openers like Flindokalner was hypothesized to promote membrane hyperpolarization, thereby reducing voltage-dependent calcium entry and dampening neuronal hyperexcitability characteristic of the ischemic penumbra [2] [9].

Simultaneously, Flindokalner modulates neuronal Kv7.2-7.5 channels that underlie the M-current, a crucial regulator of neuronal firing threshold and excitability [4] [6]. By enhancing this potassium conductance, Flindokalner further hyperpolarizes neurons, reducing their likelihood of entering damaging depolarization cycles. This multimodal mechanism—concurrent activation of both BKCa and Kv7 channels—represented a novel approach to neuroprotection designed to reinforce endogenous protective mechanisms precisely when neurons face metabolic stress and calcium overload [4] [6] [9]. The therapeutic rationale was particularly elegant because Flindokalner's effectiveness would be intrinsically calcium-dependent, theoretically providing targeted protection to neurons experiencing pathological calcium elevation while sparing healthy tissue with normal calcium homeostasis [9].

Position of Flindokalner in the Landscape of Stroke Therapeutics

Flindokalner emerged during a period of intense research into neuroprotective agents for acute ischemic stroke, a field marked by repeated translational failures despite promising preclinical results. The compound occupies a distinctive niche as a multimodal potassium channel enhancer among other mechanistically diverse approaches including NMDA receptor antagonists, calcium channel blockers, free radical scavengers, and anti-inflammatory agents [7]. While numerous neuroprotective candidates demonstrated efficacy in animal models, virtually all failed in human trials due to narrow therapeutic windows, insufficient brain penetration, or dose-limiting side effects [7]. Flindokalner's relatively favorable safety profile in Phase II trials suggested potential advantages over neuroprotective agents with psychotomimetic or cardiovascular side effects [7].

Despite its ultimate failure in stroke trials, Flindokalner's development yielded valuable insights into potassium channel pharmacology and contributed to a paradigm shift in neuroprotection research. The compound demonstrated that multimodal potassium channel activation was pharmacologically achievable with a single agent and well-tolerated in humans. Following its stroke trial discontinuation, research interest pivoted to other potential applications leveraging its mechanism of action. Most notably, human provocation studies revealed that intravenous Flindokalner infusion consistently induced delayed migraine attacks in migraineurs (95% attack rate) and headache in healthy volunteers (90% incidence), establishing a novel pharmacological model for migraine pathogenesis and confirming BKCa channel involvement in trigeminovascular activation [2]. This unexpected finding repositioned Flindokalner as a valuable translational research tool for studying migraine mechanisms and screening potential antimigraine therapies, particularly those targeting BKCa channels or the associated vasodilatory pathways [2].

Properties

CAS Number

187523-35-9

Product Name

Flindokalner

IUPAC Name

(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one

Molecular Formula

C16H10ClF4NO2

Molecular Weight

359.70 g/mol

InChI

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1

InChI Key

ULYONBAOIMCNEH-HNNXBMFYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F

Solubility

Soluble in DMSO, not in water

Synonyms

(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one
BMS 204352
BMS-204352
BMS204352
MaxiPost

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.